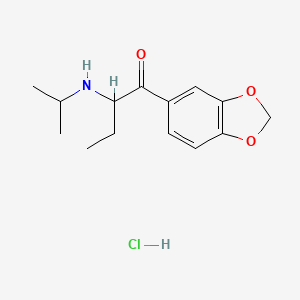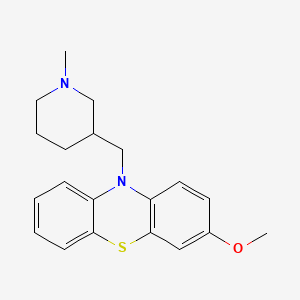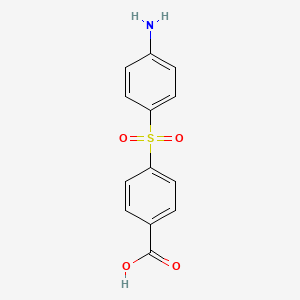
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyl groups and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate moiety play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate .
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate .
Uniqueness
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups on the cyclohexadiene ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H17KO4 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
potassium;5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
BBLPZPQHEWQLGM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)




![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)



![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)



